molecular formula C20H22FN3O3S B2808276 1-{1-[2-(4-fluorophenyl)acetyl]piperidin-4-yl}-3-methyl-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione CAS No. 2034372-37-5

1-{1-[2-(4-fluorophenyl)acetyl]piperidin-4-yl}-3-methyl-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione

Cat. No.: B2808276
CAS No.: 2034372-37-5
M. Wt: 403.47
InChI Key: XJIGAZXTNMBHGZ-UHFFFAOYSA-N
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Description

This compound is a piperidine-based heterocyclic molecule featuring a benzothiadiazole core substituted with a 4-fluorophenyl acetyl group and a methyl moiety. Piperidine derivatives are widely studied in medicinal chemistry due to their diverse biological activities, including antimicrobial, anti-inflammatory, and central nervous system (CNS)-related effects .

Properties

IUPAC Name

2-(4-fluorophenyl)-1-[4-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN3O3S/c1-22-18-4-2-3-5-19(18)24(28(22,26)27)17-10-12-23(13-11-17)20(25)14-15-6-8-16(21)9-7-15/h2-9,17H,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJIGAZXTNMBHGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N(S1(=O)=O)C3CCN(CC3)C(=O)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{1-[2-(4-fluorophenyl)acetyl]piperidin-4-yl}-3-methyl-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the fluorophenyl intermediate: This can be achieved through electrophilic aromatic substitution reactions.

    Synthesis of the piperidine derivative: The piperidine ring can be synthesized via cyclization reactions.

    Coupling of intermediates: The final compound is obtained by coupling the fluorophenyl intermediate with the piperidine derivative under specific reaction conditions, such as the use of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-{1-[2-(4-fluorophenyl)acetyl]piperidin-4-yl}-3-methyl-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Structural Features

The compound features:

  • A piperidine ring, which is often associated with various pharmacological activities.
  • A fluorophenyl group that may enhance lipophilicity and biological activity.
  • A benzothiadiazole moiety, known for its applications in pharmaceuticals due to its diverse biological properties.

Medicinal Chemistry

This compound has been investigated for its potential as a therapeutic agent. Its structural components suggest possible interactions with various biological targets, including G-protein coupled receptors (GPCRs) and enzymes involved in metabolic pathways.

Case Studies

  • Anticancer Activity : Preliminary studies have indicated that similar compounds exhibit cytotoxic effects against cancer cell lines. The incorporation of the fluorophenyl group may enhance these effects by increasing cellular uptake.
  • Antimicrobial Properties : Research has shown that derivatives of benzothiadiazoles possess antimicrobial activity. This compound's structure suggests it could be effective against bacterial and fungal pathogens.

Pharmacological Profiles

Given the presence of the piperidine ring and the benzothiadiazole structure, this compound may interact with neurotransmitter systems, potentially offering applications in treating neurological disorders.

Potential Activities

  • Analgesic Effects : Compounds with similar structures have been noted for their pain-relieving properties.
  • Anti-inflammatory Properties : The compound's design suggests it could modulate inflammatory pathways effectively.

Additional Applications

The chemical's unique structure also opens avenues for:

  • Material Science : Its properties could be explored in developing new materials or coatings.
  • Agricultural Chemistry : The potential antifungal activity could be harnessed for agricultural applications to combat plant pathogens.

Mechanism of Action

The mechanism of action of 1-{1-[2-(4-fluorophenyl)acetyl]piperidin-4-yl}-3-methyl-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity and triggering specific cellular pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structural Features and Activities

Compound Name Core Structure Substituents Reported Biological Activities References
Target Compound Benzothiadiazole 4-Fluorophenyl acetyl, methyl Hypothesized CNS activity (inferred from benzimidazolone analogs)
5-{1-[(3-Methylphenyl)acetyl]piperidin-4-yl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one Triazolone 3-Methylphenyl acetyl Antimicrobial (broad-spectrum)
3-[1-[4-(4-Fluorophenyl)-4-oxobutyl]piperidin-4-yl]-1H-benzimidazol-2-one Benzimidazolone 4-Fluorophenyl oxobutyl Antipsychotic (e.g., Anquil®)
5-{1-[(4-Fluorophenoxy)acetyl]piperidin-4-yl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one Triazolone 4-Fluorophenoxy acetyl Not specified (supplier data suggests preclinical investigation)

Key Observations

Core Heterocycle Influence: The benzothiadiazole core in the target compound may confer distinct electronic properties compared to triazolone or benzimidazolone analogs. Thiadiazoles are known for moderate solubility and metabolic resistance, which could enhance bioavailability . Benzimidazolone derivatives (e.g., Anquil®) exhibit pronounced CNS activity, suggesting that the target compound’s benzothiadiazole core might similarly interact with neurotransmitter receptors, though this requires experimental validation .

Substituent Effects: Fluorine substitution on the phenyl ring is a common strategy to improve pharmacokinetic properties (e.g., membrane permeability, metabolic stability) . The 4-fluorophenyl group in the target compound aligns with this trend.

Biological Activity Gaps: While triazolone analogs demonstrate antimicrobial activity, the target compound’s benzothiadiazole core lacks direct evidence of similar effects.

Research Findings and Data Gaps

  • However, piperidine derivatives like 1-acetyl-t-3-ethyl-r-2,c-6-bis(4-methoxyphenyl)piperidin-4-one have been structurally characterized using SHELX, suggesting analogous methodologies could apply .
  • Pharmacological Data: No direct activity data for the target compound are available in the provided evidence. In contrast, analogs with triazolone or benzimidazolone cores have well-documented activities, emphasizing the need for targeted assays .
  • Synthetic Accessibility : Supplier listings for related compounds (e.g., CAS 1775357-55-5) indicate commercial availability of intermediates, implying feasible synthetic routes for the target molecule .

Biological Activity

The compound 1-{1-[2-(4-fluorophenyl)acetyl]piperidin-4-yl}-3-methyl-1,3-dihydro-2\lambda^6,1,3-benzothiadiazole-2,2-dione (CAS Number: 2379994-80-4) is a benzothiadiazole derivative that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C23H22FN3O2
  • Molecular Weight : 391.4 g/mol
  • Structure : The compound features a piperidine ring substituted with a 4-fluorophenyl acetyl group and a benzothiadiazole moiety, which is known for its diverse biological activities.

Anticancer Activity

Research indicates that compounds similar to the benzothiadiazole structure exhibit significant antiproliferative effects against various cancer cell lines. For instance, fluorinated benzothiazoles have shown potent activity against sensitive cancer cells by inducing the expression of cytochrome P450 enzymes, which play a crucial role in drug metabolism and activation .

The proposed mechanism involves:

  • Metabolism : Compounds are metabolized into reactive species that form DNA adducts.
  • Covalent Binding : These reactive metabolites bind to macromolecules within cancer cells, leading to cell death.
  • Gene Expression Modulation : Induction of specific cytochrome P450 isoforms enhances the compound's bioactivity in sensitive cells.

Antimicrobial Activity

Benzothiadiazole derivatives have also been evaluated for their antimicrobial properties. Studies have demonstrated that certain derivatives possess broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria. The azomethine functional group in these compounds is believed to facilitate interactions with cellular targets, disrupting normal cellular processes .

Antioxidant Activity

Some derivatives of benzothiadiazoles exhibit antioxidant properties, which are crucial for protecting cells from oxidative stress. The ability to scavenge free radicals has been linked to their structural characteristics and functional groups .

Study 1: Antiproliferative Activity

A study focused on fluorinated benzothiazoles revealed that specific derivatives could inhibit the growth of breast and renal cancer cells effectively. The study highlighted the importance of metabolic activation in enhancing anticancer efficacy .

Study 2: Antimicrobial Efficacy

Another research effort evaluated the antimicrobial effects of synthesized benzothiadiazole compounds against various bacterial strains. Results indicated significant inhibition zones, suggesting strong antibacterial potential .

Study 3: Structure-Activity Relationship

Research on the structure-activity relationship (SAR) of benzothiadiazole derivatives has provided insights into how modifications at different positions affect biological activity. This information is essential for the rational design of more potent derivatives with targeted therapeutic effects .

Data Table: Summary of Biological Activities

Activity TypeFindingsReference
AnticancerInduces CYP450 expression; inhibits cancer cell growth
AntimicrobialBroad-spectrum activity against selected bacteria
AntioxidantSignificant free radical scavenging ability

Q & A

Q. What are the key steps in synthesizing this compound, and how can reaction completion be monitored experimentally?

The synthesis involves multi-step organic reactions, including:

  • N-alkylation to introduce the piperidin-4-yl moiety.
  • Acylation to attach the 4-fluorophenylacetyl group.
  • Cyclization to form the benzothiadiazole-dione core. Reaction progress is monitored via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to track intermediate formation and purity .

Q. Which spectroscopic techniques are critical for structural confirmation?

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR verify proton environments and carbon frameworks.
  • Infrared Spectroscopy (IR) : Confirms functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹).
  • Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns.
  • Elemental Analysis : Cross-checks experimental vs. calculated C, H, N, S content to confirm purity .

Q. How can solubility and stability be optimized for in vitro assays?

  • Use polar aprotic solvents (e.g., DMSO) for solubility.
  • Conduct accelerated stability studies under varying pH, temperature, and light exposure. Monitor degradation via HPLC .

Advanced Research Questions

Q. What computational strategies are recommended for predicting electronic properties and reactivity?

  • Density Functional Theory (DFT) : Use hybrid functionals (e.g., B3LYP) to model thermochemical properties and electron density distributions. This accounts for exact exchange and gradient corrections, reducing errors in atomization energy calculations (<3 kcal/mol deviation) .
  • Molecular Electrostatic Potential (MESP) Maps : Identify nucleophilic/electrophilic sites for reaction planning .

Q. How can molecular docking studies be designed to explore biological targets?

  • Target Selection : Prioritize receptors with known affinity for fluorophenyl or benzothiadiazole motifs (e.g., kinases, GPCRs).
  • Docking Software : Use AutoDock Vina or Schrödinger Suite with flexible ligand sampling.
  • Validation : Compare binding poses with crystallographic data (e.g., PDB entries) and validate via mutagenesis or competitive binding assays .

Q. What strategies resolve discrepancies between computational predictions and experimental bioactivity data?

  • Free Energy Perturbation (FEP) : Refine binding affinity predictions by simulating ligand-receptor dynamics.
  • SAR Analysis : Systematically modify substituents (e.g., fluorophenyl, methyl groups) to correlate structural changes with activity trends.
  • Metabolite Screening : Check for off-target interactions or metabolic inactivation using hepatic microsomes .

Experimental Design & Data Analysis

Q. How to design a robust SAR study for this compound?

  • Scaffold Modifications : Synthesize analogs with varied substituents (e.g., replacing 4-fluorophenyl with 4-chlorophenyl or altering the piperidine ring).
  • Assay Panels : Test against a panel of enzymes/cell lines to identify selectivity profiles.
  • Data Normalization : Use Z-score or fold-change metrics to prioritize hits with significant activity (p < 0.05) .

Q. What statistical methods are suitable for analyzing dose-response data?

  • Nonlinear Regression : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate EC50/IC50 values.
  • ANOVA with Tukey’s Post Hoc Test : Compare efficacy across analogs.
  • Principal Component Analysis (PCA) : Reduce dimensionality in multi-parametric datasets .

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